

IUPAC name and CAS number for 4-Chloro-2,2-dimethylpentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2,2-dimethylpentane

Cat. No.: B15176193

[Get Quote](#)

Technical Guide: 4-Chloro-2,2-dimethylpentane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2,2-dimethylpentane**, a halogenated alkane of interest in synthetic organic chemistry. The document furnishes its definitive identification, including the IUPAC name and CAS number, and tabulates its key physical and chemical properties. While direct applications in drug development or complex biological signaling pathways have not been identified in the current body of scientific literature, this guide details a plausible experimental protocol for its synthesis and discusses its potential reactivity in common organic reactions. Visual diagrams generated using the DOT language are provided to illustrate a proposed synthetic workflow and a fundamental reaction mechanism. This guide serves as a foundational resource for researchers considering **4-Chloro-2,2-dimethylpentane** as a chemical intermediate or building block in synthetic endeavors.

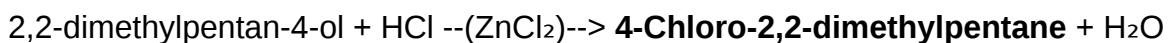
Chemical Identification and Properties

4-Chloro-2,2-dimethylpentane is a secondary alkyl halide. Its identity is formally established by its IUPAC name and CAS registry number.

- IUPAC Name: **4-chloro-2,2-dimethylpentane**

- CAS Number: 33429-72-0[1]

Physicochemical Data


The known physical and chemical properties of **4-Chloro-2,2-dimethylpentane** have been aggregated from various chemical databases and are presented in the table below for ease of reference.

Property	Value
Molecular Formula	C ₇ H ₁₅ Cl
Molecular Weight	134.647 g/mol [2]
Density	0.863 g/cm ³ [3]
Boiling Point	133.2 °C at 760 mmHg[3]
Flash Point	29.7 °C[3]
Refractive Index	1.417[3]
Vapor Pressure	10.5 mmHg at 25 °C[3]
InChI	InChI=1S/C7H15Cl/c1-6(8)5-7(2,3)4/h6H,5H2,1-4H3[2]
SMILES	CC(CC(C)(C)C)Cl

Synthesis Protocol (Proposed)

A detailed experimental protocol for the synthesis of **4-Chloro-2,2-dimethylpentane** is not readily available in published literature. However, a plausible and efficient method is the reaction of the corresponding alcohol, 2,2-dimethylpentan-4-ol, with a Lucas reagent (concentrated HCl and ZnCl₂). The following protocol is adapted from a known procedure for a structurally similar secondary alcohol.

Reaction:

Materials and Reagents:

- 2,2-dimethylpentan-4-ol
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous Zinc Chloride ($ZnCl_2$)
- Sodium Bicarbonate (5% aqueous solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

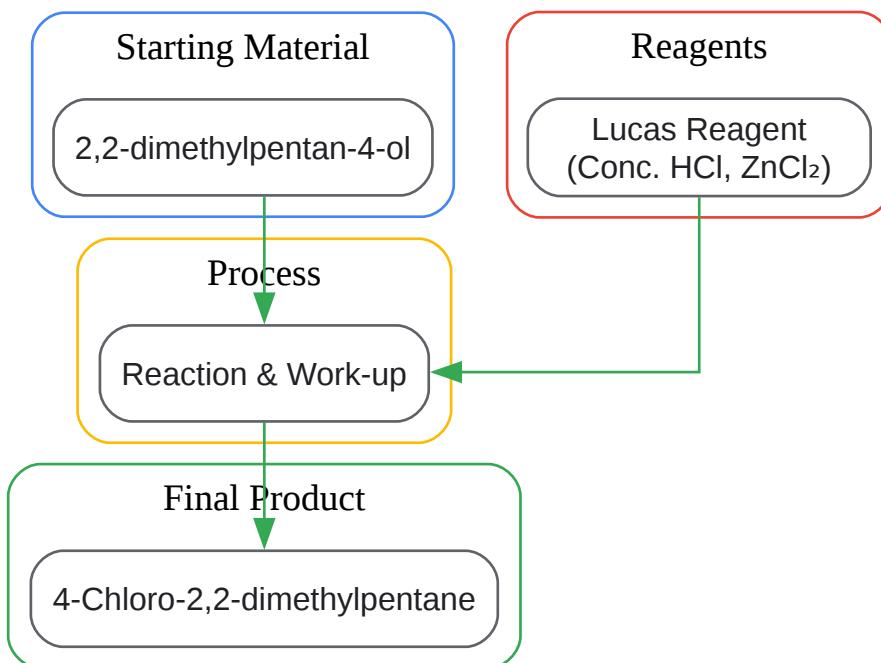
- Preparation of Lucas Reagent: In a round-bottom flask, dissolve anhydrous zinc chloride in concentrated hydrochloric acid with cooling.
- Reaction Setup: To the flask containing the Lucas reagent, add 2,2-dimethylpentan-4-ol. Equip the flask with a reflux condenser.
- Reaction Execution: Stir the mixture at room temperature. The formation of an insoluble alkyl chloride will cause the solution to become cloudy. The reaction may be gently heated to increase the rate.
- Work-up: After the reaction is complete, transfer the mixture to a separatory funnel.
- Washing: Wash the organic layer sequentially with cold water and a 5% sodium bicarbonate solution to neutralize excess acid.
- Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

- Purification: Filter to remove the drying agent and purify the crude **4-Chloro-2,2-dimethylpentane** by distillation, collecting the fraction at its boiling point (133.2 °C).

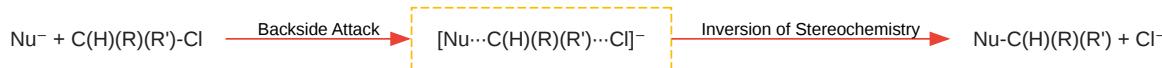
Chemical Reactivity and Mechanisms

As a secondary alkyl halide, **4-Chloro-2,2-dimethylpentane** is expected to undergo nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (S_N2 Reaction)


4-Chloro-2,2-dimethylpentane can participate in bimolecular nucleophilic substitution (S_N2) reactions. However, the steric hindrance from the bulky tert-butyl group may slow the reaction rate compared to less hindered secondary alkyl halides.

Elimination Reaction


When treated with a strong, non-nucleophilic base, **4-Chloro-2,2-dimethylpentane** can undergo an elimination reaction to form alkenes. According to Zaitsev's rule, the major product would be the more substituted alkene.

Visual Diagrams

The following diagrams, rendered using the DOT language, illustrate the proposed synthesis and a key reaction mechanism.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Chloro-2,2-dimethylpentane**.

[Click to download full resolution via product page](#)

Caption: Generalized S_n2 reaction mechanism.

Applications and Relevance in Drug Development

Based on available scientific literature, **4-Chloro-2,2-dimethylpentane** is not directly implicated in any known biological signaling pathways. Furthermore, there are no documented applications of this compound as an active pharmaceutical ingredient. Its relevance to the drug development industry is likely as a chemical intermediate or a building block for the synthesis of more complex molecules with potential biological activity. Researchers may utilize its reactive chloro- group for introducing its carbon skeleton into larger molecular structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-chloro-2,2-dimethylpentane [stenutz.eu]
- 2. 4-chloro-2,2-dimethylpentane [webbook.nist.gov]
- 3. 4-chloro-2,2-dimethylpentane | 33429-72-0 [chemnet.com]
- To cite this document: BenchChem. [IUPAC name and CAS number for 4-Chloro-2,2-dimethylpentane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15176193#iupac-name-and-cas-number-for-4-chloro-2,2-dimethylpentane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

